molecular formula C₁₈H₃₀O B1156204 (2E,4E,14Z)-Octadeca-2,4,14-trienal

(2E,4E,14Z)-Octadeca-2,4,14-trienal

Cat. No.: B1156204
M. Wt: 262.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E,14Z)-Octadeca-2,4,14-trienal is a high-purity, long-chain fatty aldehyde with significant research value as a chemical intermediate. Its primary application is in the synthesis of complex sphingolipid bases, specifically (4E,14Z)-Sphingadienine-C18 . Sphingoid bases derived from this compound are of major interest in oncology research, as they have demonstrated cytotoxicity activity against human colon cancer cells, providing a promising avenue for investigating new therapeutic mechanisms . This compound is supplied as a clear oil and is soluble in various organic solvents, including Chloroform, Dichloromethane, and DMSO . To ensure stability and longevity, the product must be stored at 2-8°C, protected from air and light; for long-term preservation, refrigeration or freezing is recommended . Researchers should note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₈H₃₀O

Molecular Weight

262.43

Origin of Product

United States

Comparison with Similar Compounds

(2E,4E)-2-Methyl-2,4-undecadienal (Compound 12)

  • Structure : An 11-carbon aldehyde with conjugated E,E-dienals at C2 and C4 and a methyl substituent at C2.
  • Synthesis : Prepared via deprotection of hydrazine derivatives using 1 M HCl in petroleum ether, yielding a 30:1 E/Z isomer ratio .
  • Key Differences: Shorter carbon chain (C11 vs. C18). Lacks the Z-configured C14 double bond present in the trienal.

(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol

  • Structure : A C12 alcohol with E,E,E-triene motifs and methyl branches at C3, C7, and C11.
  • Functional Group Impact : The alcohol group increases polarity and hydrogen-bonding capacity compared to the aldehyde group in (2E,4E,14Z)-octadecatrienal. Methyl branches enhance hydrophobicity, influencing volatility and membrane permeability .

Functional Analogues in Heterocyclic Systems

Compounds like 1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one (14g) feature piperidine and thiazole moieties but lack the aliphatic trienal chain. These heterocycles exhibit distinct reactivity (e.g., nucleophilic substitution at thiazole rings) compared to the electrophilic aldehyde group in (2E,4E,14Z)-octadecatrienal .

Data Tables

Table 2: Reactivity and Functional Group Impact

Compound Electrophilic Sites Polar Groups Biological Relevance
(2E,4E,14Z)-Octadeca-2,4,14-trienal Aldehyde (C1) Aldehyde Alkaloid bioactivity (potential)
1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one Thiazole ring Ketone, morpholine Heterocyclic drug scaffolds

Research Implications

The structural complexity of (2E,4E,14Z)-octadecatrienal distinguishes it from shorter-chain dienals and heterocyclic analogues. Its extended conjugation and Z-configuration at C14 may confer unique intermolecular interactions (e.g., lipid membrane penetration) compared to rigid E-configured systems.

Preparation Methods

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction remains a cornerstone for constructing conjugated dienes. For (2E,4E,14Z)-octadeca-2,4,14-trienal, a stepwise approach involves synthesizing the C14–C18 fragment with the Z-configured double bond, followed by coupling to the C1–C13 segment containing the E,E-diene system. A phosphoryl ylide derived from (Z)-14-hexadecenal reacts with a C1–C13 aldehyde precursor under controlled conditions to yield the target aldehyde. The Horner-Wadsworth-Emmons variant offers improved stereocontrol, utilizing phosphonate reagents to secure the E-configuration at positions 2 and 4.

Key Parameters :

  • Ylide Preparation : Triphenylphosphine and alkyl halides (e.g., (Z)-14-hexadecenyl bromide) in anhydrous THF.

  • Coupling Temperature : –78°C to 0°C to minimize isomerization.

  • Workup : Chromatographic purification on silica gel with hexane/ethyl acetate (95:5).

Cross-Metathesis Strategies

Olefin cross-metathesis using Grubbs catalysts enables modular assembly of double bonds. The Z-configured C14 double bond is introduced via a Ru-carbene-catalyzed reaction between (2E,4E)-2,4-octadienal and a Z-alkene partner (e.g., 14-tetradecene). This method benefits from commercial catalyst availability but requires stringent exclusion of moisture.

Representative Protocol :

  • Substrate Preparation : (2E,4E)-2,4-octadienal (1.2 eq) and (Z)-14-tetradecene (1.0 eq) in dichloromethane.

  • Catalyst Loading : Hoveyda-Grubbs II (5 mol%).

  • Reaction Time : 24 hours at 40°C under argon.

  • Yield : 62–68% after flash chromatography.

Biosynthetic Pathways

Fatty Acid-Derived Biosynthesis

In Lepidoptera, analogous aldehydes like (7Z,10Z)-7,10-hexadecadienal are biosynthesized from linoleic acid via chain elongation and reductive decarboxylation. For this compound, a hypothetical pathway involves:

  • Desaturation : Linoleic acid (9Z,12Z-18:2) undergoes Δ12 desaturation to form a trienoic acid.

  • Elongation : Fatty acid elongase adds two carbons to yield (11Z,14Z,17Z)-20:3.

  • Reductive Decarboxylation : Oxidative cleavage and reduction produce the C18 aldehyde.

Isotopic Labeling Evidence :

  • 13C-Labeled Precursors : Incubation with 13C-oleic acid demonstrated incorporation into pheromone aldehydes in moth oenocytes.

  • Deuterium Tracing : D3-labeled stearic acid confirmed chain-shortening mechanisms.

Analytical and Purification Techniques

Gas Chromatography-Mass Spectrometry (GC/MS)

Post-synthesis characterization relies on GC/MS with RTX-5 columns (30 m × 0.25 mm × 0.25 μm). Derivatization via dimethyl disulfide (DMDS) adducts confirms double-bond positions:

  • DMDS Reaction : 50 μL DMDS + 50 μL iodine solution (5% in ether), 50°C overnight.

  • Analysis : Hexane extraction and GC/MS in EI mode (70 eV).

Data Interpretation :

  • Molecular Ion : m/z 264 for underivatized aldehyde.

  • Fragment Peaks : m/z 236 (M+–28, loss of CO), m/z 207 (C14H23O+).

Liquid Chromatography-Mass Spectrometry (LC/MS)

For polar intermediates, LC/MS with C18 columns (2.1 × 100 mm, 1.7 μm) resolves isobaric species. Mobile phases:

  • A : 0.1% formic acid in water.

  • B : 0.1% formic acid in acetonitrile/isopropanol (1:1).

Quality Control :

  • QC Samples : Pooled extracts analyzed every 10 injections to monitor reproducibility.

Challenges in Synthesis

Stereochemical Control

Achieving the Z-configuration at C14 necessitates selective hydrogenation or enzymatic methods. Lindlar catalyst (Pd/BaSO4, quinoline) partially hydrogenates alkynes to cis-alkenes but risks over-reduction.

Oxidative Stability

The α,β-unsaturated aldehyde moiety is prone to air oxidation. Storage under argon with 0.1% BHT (butylated hydroxytoluene) at –20°C extends stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.